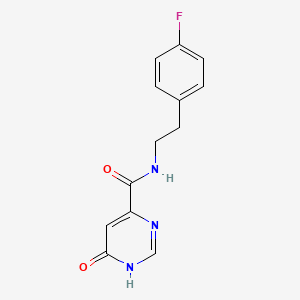

N-(4-Fluorphenethyl)-6-hydroxypyrimidin-4-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine ring substituted with a hydroxyl group at the 6-position and a carboxamide group at the 4-position, along with a 4-fluorophenethyl group attached to the nitrogen atom

Wissenschaftliche Forschungsanwendungen

N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

Target of Action

It’s structurally related compound, 4-fluorophenethyl alcohol, has been reported to interact with lysozyme . Lysozyme is an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria.

Mode of Action

Compounds with similar structures have been reported to exhibit antitumor activity . They are believed to interact with their targets, leading to changes in cellular processes such as cell cycle progression and apoptosis .

Biochemical Pathways

These compounds can interfere with the tricarboxylic acid cycle, leading to the death of pathogenic cells .

Result of Action

Related compounds have been reported to demonstrate antitumor activity, inducing cell cycle arrest at the s phase and causing apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Hydroxyl Group: The hydroxyl group at the 6-position can be introduced via selective hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents.

Attachment of the Carboxamide Group: The carboxamide group at the 4-position can be introduced through an amidation reaction using carboxylic acid derivatives and amine sources.

Substitution with 4-Fluorophenethyl Group: The final step involves the substitution of the nitrogen atom with the 4-fluorophenethyl group, which can be achieved through nucleophilic substitution reactions using 4-fluorophenethyl halides.

Industrial Production Methods

Industrial production of N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the phenethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide can be used as oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed for reduction reactions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenethyl derivatives.

Vergleich Mit ähnlichen Verbindungen

N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide can be compared with other similar compounds, such as:

N-(4-methylphenethyl)-6-hydroxypyrimidine-4-carboxamide: Similar structure but with a methyl group instead of a fluorine atom, which may result in different chemical reactivity and biological activity.

N-(4-chlorophenethyl)-6-hydroxypyrimidine-4-carboxamide: Contains a chlorine atom instead of a fluorine atom, potentially leading to variations in its chemical and biological properties.

N-(4-bromophenethyl)-6-hydroxypyrimidine-4-carboxamide: Features a bromine atom, which may influence its reactivity and interactions with biological targets.

The uniqueness of N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in antiviral and anticancer applications. This article synthesizes existing research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to pyrimidines, including N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide.

- Capsid Assembly Modulation : Similar compounds have shown efficacy as capsid assembly modulators for the Hepatitis B virus (HBV). For instance, derivatives of 4-oxotetrahydropyrimidine have been identified as allosteric modulators that inhibit HBV replication by misdirecting core protein dimers to assemble empty capsids, thereby preventing viral DNA synthesis .

- Inhibition of Reverse Transcriptase : Compounds in this class have demonstrated inhibitory effects on reverse transcriptase enzymes, which are crucial for viral replication. The IC50 values for these inhibitors range from submicromolar to micromolar concentrations .

Case Studies

A notable study evaluated the antiviral efficacy of various pyrimidine derivatives against HBV. Among the tested compounds, those with structural similarities to N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide exhibited submicromolar EC50 values against HBV, indicating significant antiviral potential while maintaining low cytotoxicity .

Anticancer Activity

The compound also shows promise in cancer treatment due to its ability to induce apoptosis and inhibit tumor growth.

- Inhibition of Key Enzymes : Compounds similar to N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide have been reported to inhibit enzymes such as topoisomerase IV, which is essential for DNA replication and cell division in cancer cells .

- Induction of Apoptosis : Research indicates that certain pyrimidine derivatives can activate caspases, leading to programmed cell death in cancer cells .

Case Studies

A clinical investigation into thiazolo[5,4-d]pyrimidines revealed their capacity to treat hematological cancers effectively. The study demonstrated that specific structural modifications could enhance their anticancer activity significantly .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds indicate that modifications at different positions on the pyrimidine ring can significantly affect biological activity. For instance:

- Substituent Effects : The introduction of halogen groups at specific positions has been correlated with increased potency against viral targets and enhanced anticancer activity.

- Functional Group Variations : Alterations in functional groups, such as carboxamides and hydroxyls, influence both the mechanism of action and the overall efficacy of the compound .

Data Table

The following table summarizes key findings related to the biological activity of N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide and its analogs:

Eigenschaften

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2/c14-10-3-1-9(2-4-10)5-6-15-13(19)11-7-12(18)17-8-16-11/h1-4,7-8H,5-6H2,(H,15,19)(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHZUDGTFMVBLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2=CC(=O)NC=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.